An In-depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalimide: Structure, Properties, and Applications
An In-depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalimide: Structure, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of cis-1,2,3,6-tetrahydrophthalimide, a pivotal chemical intermediate in the synthesis of agrochemicals and a foundational scaffold for pharmaceutical research. This document delves into the molecule's core chemical properties, stereospecific synthesis, and spectroscopic signature. We explore its chemical reactivity, highlighting pathways for derivatization, and contextualize its significance within the broader landscape of drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile compound.
Introduction: The Significance of the Cyclic Imide Scaffold
Cyclic imides are a class of heterocyclic compounds characterized by a-CO-N(R)-CO- functional group. This structural motif is of paramount importance in medicinal and agricultural chemistry due to its unique combination of properties. The imide proton is weakly acidic, and the planar, rigid structure, coupled with its hydrogen bonding capabilities, allows it to serve as a versatile pharmacophore.
Molecules incorporating the cyclic imide structure exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and herbicidal properties.[1][2] cis-1,2,3,6-Tetrahydrophthalimide (THPI) is a prominent member of this family. It is not an end-product therapeutic itself but serves as a crucial building block. Its most well-known application is as the direct precursor to the widely used agricultural fungicide, Captan.[3][4] Understanding the chemistry of THPI is therefore essential for chemists working on the synthesis of these fungicides and for researchers aiming to leverage this scaffold to develop novel bioactive molecules.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for the molecule is (3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione.[5][6] The "cis" designation refers to the stereochemistry at the bridgehead carbons, where the hydrogen atoms are on the same face of the cyclohexene ring. This specific conformation is a direct and predictable outcome of its synthesis via a Diels-Alder reaction.
Below is a diagram of the chemical structure of cis-1,2,3,6-Tetrahydrophthalimide.
Caption: 2D Structure of cis-1,2,3,6-Tetrahydrophthalimide.
The key physicochemical properties of cis-1,2,3,6-Tetrahydrophthalimide are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [4][5] |
| Molecular Weight | 151.16 g/mol | [4][5][6] |
| CAS Number | 1469-48-3 | [5] |
| Appearance | Pale yellow or light beige to yellow-brownish powder or flakes | [3] |
| Melting Point | 129-133 °C | [3] |
| Boiling Point | 142-146 °C at 2 Torr | [3] |
| Flash Point | 178 °C (closed cup) | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa | 11.69 ± 0.20 (Predicted) | [3] |
| InChI Key | CIFFBTOJCKSRJY-OLQVQODUSA-N | |
| SMILES | C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | [5] |
Synthesis and Manufacturing
The industrial synthesis of cis-1,2,3,6-tetrahydrophthalimide is a robust two-step process. The causality behind this approach is rooted in the efficiency and high stereoselectivity of the Diels-Alder reaction for the initial ring formation, followed by a classical imidation reaction.
Caption: Two-step synthesis of cis-1,2,3,6-Tetrahydrophthalimide.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
The foundational step is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[7] This reaction is highly stereospecific. The cis geometry of the dienophile is retained in the product, and the reaction proceeds preferentially through an endo transition state, which places the anhydride ring underneath the diene, resulting in the desired cis stereochemistry at the newly formed ring junction.[7]
Experimental Protocol:
-
Rationale for Diene Source: While 1,3-butadiene is a gas and difficult to handle, 3-sulfolene serves as a stable, solid precursor. Upon heating, it undergoes a reversible retro-cheletropic reaction to generate 1,3-butadiene and sulfur dioxide in situ, allowing for controlled reaction conditions.[7]
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add maleic anhydride (1.0 eq) and a suitable high-boiling solvent like xylene.
-
Add 3-sulfolene (1.1 eq).
-
Heat the mixture to reflux (approx. 140 °C). The 3-sulfolene will decompose to release 1,3-butadiene, which is consumed immediately by the maleic anhydride. The SO₂ gas safely vents through the condenser.
-
Maintain reflux for 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature, then further in an ice bath to induce crystallization of the product.
-
Collect the white, crystalline cis-1,2,3,6-tetrahydrophthalic anhydride by vacuum filtration, wash with cold petroleum ether, and dry. Yields are typically high (>90%).
Step 2: Imidation of the Anhydride
The conversion of the cyclic anhydride to the corresponding imide involves reaction with a nitrogen source. This proceeds via a two-stage mechanism: nucleophilic attack by ammonia (or its equivalent) on a carbonyl carbon to open the anhydride ring, forming an amic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the stable five-membered imide ring.[8]
Experimental Protocol:
-
Combine the cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) and a nitrogen source such as urea (0.6 eq) or ammonium carbonate in a flask.
-
Heat the mixture, without solvent, to a temperature above the melting point of the anhydride (e.g., 140-160 °C).
-
The mixture will melt, and the reaction will proceed with the evolution of gas (CO₂ if using urea, or CO₂ and H₂O if using ammonium carbonate).
-
Maintain the temperature for 1-2 hours until gas evolution ceases.
-
Cool the mixture. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or water to yield pure cis-1,2,3,6-tetrahydrophthalimide.[3]
Spectroscopic and Analytical Characterization
Unambiguous identification of cis-1,2,3,6-tetrahydrophthalimide relies on standard spectroscopic techniques. The expected spectral features provide a reliable fingerprint for the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is dominated by features of the imide and cyclohexene moieties. The interpretation is aided by comparison to related structures like N-hydroxyphthalimide.[9]
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| ~3200 | N-H stretch | Medium, Broad |
| ~3050 | =C-H stretch (alkene) | Medium |
| ~2950-2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1770 | C=O symmetric stretch | Strong |
| ~1700 | C=O asymmetric stretch | Very Strong |
| ~1650 | C=C stretch (alkene) | Weak-Medium |
| ~1350 | C-N stretch | Medium |
The two distinct carbonyl peaks are characteristic of a cyclic imide system due to symmetric and asymmetric stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry.
-
¹H NMR: The molecule's symmetry results in a relatively simple spectrum.
-
~10-11 ppm (1H, broad singlet): The imide N-H proton. Its chemical shift is concentration-dependent.
-
~5.8 ppm (2H, multiplet): The two olefinic protons (-CH=CH-).
-
~3.3 ppm (2H, multiplet): The two methine protons at the ring junction (CO-CH -).
-
~2.6 ppm (4H, multiplet): The four allylic protons (-CH₂ -CH=).
-
-
¹³C NMR:
-
~178 ppm: The two equivalent carbonyl carbons (C =O).
-
~125 ppm: The two equivalent olefinic carbons (-C H=C H-).
-
~40 ppm: The two equivalent methine carbons (-C H-CO).
-
~25 ppm: The two equivalent allylic carbons (-C H₂-).
-
Chemical Reactivity and Derivatization Potential
The structure of THPI offers three primary sites for chemical modification, making it a versatile synthetic intermediate.
Caption: Key reaction pathways for cis-1,2,3,6-Tetrahydrophthalimide.
-
The Imide N-H Proton: The proton on the nitrogen is acidic (pKa ≈ 11.7) and can be readily deprotonated by a suitable base (e.g., hydroxides, carbonates). The resulting anion is a potent nucleophile, enabling a wide range of N-substitution reactions. This is the most common reaction pathway and is fundamental to its use. The synthesis of Captan, for example, involves the reaction of the THPI anion with trichloromethanesulfenyl chloride.[4]
-
The Cyclohexene Double Bond: The C=C double bond can undergo typical alkene reactions.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) reduces the double bond to yield the corresponding saturated cis-hexahydrophthalimide.
-
Epoxidation: Reaction with peroxy acids like m-CPBA will form the epoxide, a useful intermediate for further functionalization.[10]
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond is also possible.
-
-
The Carbonyl Groups: The imide functionality is relatively stable, but under harsh conditions (e.g., strong acid or base hydrolysis), the ring can be opened to form the corresponding dicarboxylic acid derivative.
Relevance in Agrochemical and Pharmaceutical Research
While the primary industrial use of THPI is in agrochemicals, the tetrahydrophthalimide scaffold is of significant interest to the pharmaceutical industry.
-
Agrochemicals: THPI is the key intermediate in the production of captan and captafol, which are broad-spectrum dicarboximide fungicides used to protect a wide variety of crops.[3] More recently, novel tetrahydrophthalimide derivatives have been designed and synthesized as potent inhibitors of protoporphyrinogen oxidase (PPO), a validated target for herbicides.[11]
-
Pharmaceuticals & Drug Development: The phthalimide group is a known "privileged structure" in medicinal chemistry. The famous (and infamous) drug thalidomide features this core. Modern research has moved beyond this legacy, exploring phthalimide and its hydrogenated analogs for a range of therapeutic applications. Derivatives have shown promise as:
-
Anti-inflammatory agents: Modulating the production of inflammatory cytokines like TNF-α.[1]
-
Anticonvulsants: Acting on the central nervous system.
-
Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[1]
-
Anticancer agents: The imide structure is a core component of drugs like Lenalidomide, used in cancer therapy.[2]
-
The THPI scaffold offers a more three-dimensional and flexible alternative to the flat, aromatic phthalimide ring, which can be advantageous for achieving specific binding interactions with biological targets.
Safety and Handling
cis-1,2,3,6-Tetrahydrophthalimide is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]
-
Avoid formation of dust and aerosols.[12]
-
Wash hands thoroughly after handling.[12]
-
-
Storage:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12]
-
Skin Contact: Take off contaminated clothing. Wash off with soap and plenty of water.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[12]
-
Conclusion
cis-1,2,3,6-Tetrahydrophthalimide is more than a simple chemical intermediate; it is a versatile and valuable scaffold with a proven track record in agrochemistry and significant potential in pharmaceutical development. Its efficient and stereospecific synthesis, coupled with well-defined reactivity at multiple sites, allows for the creation of diverse molecular libraries. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound is key to unlocking its full potential in the design of next-generation fungicides, herbicides, and therapeutic agents.
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Fiuza, M., et al. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. RSC. Available at: [Link]
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